GSK3α Inhibitory Potency: BRD1652 vs. BRD0209
In a direct comparison of two closely related pyrazolo-tetrahydroquinolinones, BRD1652 demonstrates significantly higher potency for GSK3α than its analog BRD0209. The IC50 for BRD1652 is 0.4 nM [1], whereas BRD0209 exhibits an IC50 of 19 nM . This 47.5‑fold difference in molar potency is critical for experiments requiring complete target engagement at low compound concentrations or in cellular contexts with limiting drug exposure.
| Evidence Dimension | GSK3α inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | BRD0209: 19 nM |
| Quantified Difference | 47.5‑fold more potent |
| Conditions | In vitro enzymatic assay; purified GSK3α; ADP‑Glo analysis at pH 7.5, 25°C |
Why This Matters
Superior GSK3α potency enables complete inhibition of this paralog at lower compound concentrations, minimizing off‑target effects and reducing the risk of compound precipitation or cytotoxicity in cell‑based assays.
- [1] BindingDB. BDBM188514: 4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (BRD1652). Affinity Data: IC50 = 0.400 nM. View Source
